2-methyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-methyl-5-phenyl-11-(1,3-thiazol-2-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5OS/c1-12-16(13-5-3-2-4-6-13)17-21-11-14-15(24(17)22-12)7-9-23(18(14)25)19-20-8-10-26-19/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKPRAUPISLJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as D718-1418, is a compound with notable biological activity. Its unique structure positions it as a potential candidate for therapeutic applications, particularly in oncology and other disease areas.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H13N5OS |
| Molecular Weight | 359.41 g/mol |
| LogP | 2.4107 |
| Polar Surface Area | 47.812 Ų |
| Hydrogen Bond Acceptors | 5 |
The biological activity of D718-1418 is primarily attributed to its interaction with various kinases, particularly MNK1 and MNK2. These kinases play critical roles in cellular signaling pathways related to cancer cell proliferation and survival.
Inhibition of MNK Kinases
Research indicates that compounds similar to D718-1418 can inhibit the kinase activity of MNK1 and MNK2. This inhibition leads to a decrease in eIF4E phosphorylation, which is crucial for protein synthesis in cancer cells. For instance, a study demonstrated that derivatives of pyrazolo[3,4-b]pyridine effectively inhibited MNK kinases in vitro and reduced tumor cell growth without affecting normal cells .
Biological Activity Studies
Various studies have explored the anti-proliferative effects of D718-1418 on different cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer), CFPAC-1 (pancreatic cancer).
Findings:
- MDA-MB-231 Cells : The compound exhibited significant inhibitory effects on cell growth, with IC50 values indicating potent anti-cancer activity.
- HeLa Cells : Similar anti-proliferative effects were observed, suggesting a broad spectrum of activity against different tumor types.
- CFPAC-1 Cells : The compound showed promising results in reducing cell viability, supporting its potential as an anti-cancer agent.
Structure-Activity Relationship (SAR)
The biological activity of D718-1418 is influenced by its structural components. Key observations include:
- The presence of the thiazole moiety enhances the compound's interaction with target kinases.
- Substituents at specific positions on the pyrazolo ring are crucial for maintaining inhibitory potency.
Case Studies
Several case studies have highlighted the efficacy of D718-1418 and related compounds in preclinical settings:
- Study on MNK Inhibitors : A series of structurally related compounds were synthesized and tested for their ability to inhibit MNK1/2 activity. Results showed that compounds with unsubstituted pyrazole rings demonstrated enhanced inhibitory effects compared to their methyl-substituted counterparts .
- Anti-Cancer Activity Assessment : In vivo studies involving xenograft models have indicated that D718-1418 significantly reduces tumor size and improves survival rates in treated subjects compared to control groups .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that 2-methyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated its effectiveness against breast and lung cancer cells by targeting specific signaling pathways associated with tumor growth and survival.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses potent activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus. This makes it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate inflammatory cytokine production and may inhibit pathways involved in chronic inflammation, potentially benefiting conditions like arthritis or inflammatory bowel disease.
Applications in Drug Development
The unique structure of this compound positions it as a valuable scaffold in drug discovery. Its ability to interact with multiple biological targets allows researchers to explore various therapeutic avenues:
- Cancer Therapy : As a lead compound for developing novel anticancer agents.
- Infection Control : As a basis for new antibiotics targeting resistant bacterial strains.
- Inflammatory Diseases : As a potential treatment for various inflammatory conditions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of D718-1418 on human breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers after treatment with the compound. The study concluded that this compound could serve as a promising lead for developing new breast cancer therapies.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, researchers tested D718-1418 against clinical isolates of Staphylococcus aureus. The compound exhibited significant inhibitory effects at low concentrations, suggesting its potential for use in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of pyrazolo-pyrido-pyrimidinones are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
- Thiazole vs. Benzothiazole/Triazole : The target compound’s thiazole group (position 7) may offer distinct electronic properties compared to benzothiazole () or triazole () analogs, influencing solubility and target binding .
- Substituent Bulk : Bulky groups like 3,4,5-trimethoxyphenyl () or cyclopentyl () may reduce membrane permeability compared to the target’s thiazole moiety.
Antimicrobial Activity
- The target compound’s structural analogs (e.g., 4a-p in ) demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi. Activity correlated with electron-withdrawing substituents at position 7 .
- In contrast, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines () showed antimycobacterial activity against M. tuberculosis, with potency influenced by substituent lipophilicity .
Receptor Binding Potential
- Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines (e.g., ) were explored as benzodiazepine receptor ligands, suggesting that the core structure can interact with central nervous system targets. The thiazole group in the target compound may modulate affinity compared to aminoethyl or methoxy-substituted analogs .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-phenyl-7-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally analogous pyrazolo-pyrido-pyrimidines typically involves multi-step cyclocondensation. For example, β-ketoesters can react with aminopyrazoles under reflux in ethanol or DMSO to form the pyrazolo[1,5-a]pyrimidine core . Key optimizations include pH control (e.g., acidic conditions for cyclization) and temperature gradients (e.g., 80–120°C) to improve yield and purity. Thiazole substitution at position 7 may require Suzuki coupling or nucleophilic aromatic substitution, as seen in triazole-functionalized analogs .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming fused-ring connectivity and substituent positions. For example, pyrazolo-pyrimidine derivatives show distinct aromatic proton signals between δ 7.5–9.0 ppm . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in fused-ring systems . Infrared (IR) spectroscopy can confirm functional groups like carbonyl (C=O) at ~1670 cm⁻¹ .
Q. What strategies are effective for determining solubility and stability under physiological conditions?
- Methodology : Solubility can be assessed via shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Stability studies under simulated physiological conditions (37°C, 95% relative humidity) should employ HPLC-UV to monitor degradation over 24–72 hours . Hydrophobic substituents (e.g., phenyl, thiazole) may reduce aqueous solubility, necessitating co-solvents like cyclodextrins .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets, and what experimental validation is required?
- Methodology : Molecular docking (AutoDock, Schrödinger) against kinase ATP-binding pockets (e.g., JAK2, EGFR) can prioritize targets. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to correlate with inhibitory activity . Experimental validation requires kinase inhibition assays (IC₅₀ determination) using fluorescence-based ADP-Glo™ kits and cellular assays (e.g., proliferation inhibition in cancer cell lines) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazolo-pyrido-pyrimidine analogs?
- Methodology : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize assays using identical protocols (e.g., 10 µM ATP, 72-hour incubation). Cross-validate with orthogonal methods: SPR for binding kinetics and transcriptomics to confirm pathway modulation . Meta-analyses of SAR data can identify substituents (e.g., electron-withdrawing groups on phenyl rings) that enhance potency .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Methodology : Systematic substitution at positions 2 (methyl), 3 (phenyl), and 7 (thiazole) can modulate logP and metabolic stability. For example, replacing phenyl with pyridyl improves solubility but may reduce cell permeability . Microsomal stability assays (human liver microsomes) identify metabolic hotspots; deuterium incorporation at labile sites (e.g., methyl groups) can extend half-life .
Q. What experimental designs are optimal for evaluating off-target effects and toxicity in preclinical models?
- Methodology : Profile selectivity using kinase panels (e.g., Eurofins KinaseProfiler™) and assess cytotoxicity in non-target cells (e.g., HEK293). In vivo toxicity studies in rodents should include histopathology, serum biochemistry (ALT/AST), and hematological parameters. Transcriptomic analysis (RNA-seq) identifies unintended pathway activation . ToxCast™ assays predict organ-specific risks using high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
